molecular formula C14H18N2O6 B1332860 (R)-3-((tert-Butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoic acid CAS No. 501015-24-3

(R)-3-((tert-Butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoic acid

Cat. No.: B1332860
CAS No.: 501015-24-3
M. Wt: 310.3 g/mol
InChI Key: VSSDZTCJXHBUGF-LLVKDONJSA-N
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Description

®-3-((tert-Butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound features a tert-butoxycarbonyl (Boc) protected amino group and a nitrophenyl group, making it a versatile intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available ®-3-amino-3-(3-nitrophenyl)propanoic acid.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The product is purified by recrystallization or column chromatography to obtain the desired ®-3-((tert-Butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoic acid.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions, where the Boc group is removed under acidic conditions (e.g., trifluoroacetic acid) to reveal the free amine, which can then react with various electrophiles.

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

    Substitution: Trifluoroacetic acid for Boc deprotection, various electrophiles for subsequent reactions.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: ®-3-((tert-Butoxycarbonyl)amino)-3-(3-aminophenyl)propanoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: Oxidized derivatives of the aromatic ring.

Scientific Research Applications

Chemistry

    Intermediate in Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology

    Peptide Synthesis: Utilized in the synthesis of peptides and peptidomimetics due to its chiral nature and protected amino group.

Medicine

    Drug Development: Serves as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

    Material Science: Employed in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoic acid depends on its application. In drug development, it may act as a precursor to active pharmaceutical ingredients that interact with specific molecular targets, such as enzymes or receptors. The Boc group provides protection during synthesis, ensuring selective reactions at other functional groups.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Amino-3-(3-nitrophenyl)propanoic acid: Lacks the Boc protection, making it more reactive but less selective in synthesis.

    (S)-3-((tert-Butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoic acid: The enantiomer of the compound, which may have different biological activity and reactivity.

Uniqueness

®-3-((tert-Butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoic acid is unique due to its chiral nature and the presence of both a Boc-protected amino group and a nitrophenyl group. This combination allows for selective reactions and the synthesis of complex molecules with high specificity.

Properties

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(8-12(17)18)9-5-4-6-10(7-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSDZTCJXHBUGF-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375885
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-nitrophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501015-24-3
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-nitrophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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